molecular formula C9H12FN B1396154 1-(3-Fluoro-2-methylphenyl)ethan-1-amine CAS No. 1270453-63-8

1-(3-Fluoro-2-methylphenyl)ethan-1-amine

Cat. No. B1396154
M. Wt: 153.2 g/mol
InChI Key: OBWHGEIVGSITLV-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN . It is also known as 1-(3-fluoro-2-methylphenyl)ethanamine and 1-(3-Fluoro-2-methylphenyl)-ethylamine .


Synthesis Analysis

Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme . Dimethylsulfoxide (10% V/V) was identified as the best co-solvent for this bioconversion .


Molecular Structure Analysis

The molecular structure of 1-(3-Fluoro-2-methylphenyl)ethan-1-amine consists of a benzene ring substituted with a fluoro group at the 3rd position and a methyl group at the 2nd position. The benzene ring is further connected to an ethan-1-amine group .


Chemical Reactions Analysis

The primary chemical property of amines, including 1-(3-Fluoro-2-methylphenyl)ethan-1-amine, is their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .

Scientific Research Applications

PFAS Removal by Amine-Functionalized Sorbents

Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are persistent chemicals detected in various water supplies, posing significant environmental challenges. Recent advancements highlight the potential of amine-containing sorbents for PFAS removal in water treatment processes. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies to effectively capture PFAS molecules, suggesting an alternative solution for controlling PFAS concentrations in municipal water and wastewater systems. This research underscores the importance of considering interaction dynamics and sorbent design in developing next-generation materials for environmental remediation (Ateia et al., 2019).

Amine-Functionalized Metal–Organic Frameworks (MOFs) for CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) have emerged as a promising class of materials for carbon dioxide capture and sequestration. Due to the strong interaction between CO2 molecules and the basic amine groups integrated into the MOF structure, these materials exhibit high CO2 sorption capacities, especially at low pressures. The synthesis of amine-functionalized MOFs can be achieved through various methods, including in situ synthesis, post-modification, and physical impregnation, each method catering to specific requirements of CO2 capture applications. Notably, these materials not only serve as effective adsorbents for CO2 but also find applications in membrane technologies for gas separation, demonstrating their versatility and potential in addressing climate change challenges through technological innovation (Lin, Kong, & Chen, 2016).

properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWHGEIVGSITLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-2-methylphenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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